5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Overview

Description

Chemical Structure and Synthesis

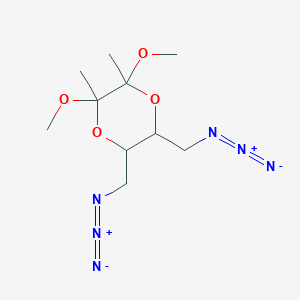

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (CAS: 1585236-34-5) is a chiral dioxane derivative featuring azidomethyl groups at the 5,6-positions and methoxy/methyl substituents at the 2,3-positions. Its stereospecific synthesis involves reacting a bismesylate precursor with sodium azide in dimethylformamide (DMF) at 80°C, followed by purification via chromatography . The compound is a key intermediate in synthesizing chiral amines through hydrogenation (e.g., conversion to (5), a diamine derivative) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane with azidomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The azido groups can be oxidized to form nitro compounds.

Reduction: Reduction of the azido groups can yield amines.

Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane involves the reactivity of its azido groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including the synthesis of bioconjugates and materials science.

Comparison with Similar Compounds

Physical and Chemical Properties

- Molecular Formula : C₁₀H₁₈N₆O₄

- Molecular Weight : 286.29 g/mol

- Solubility: Soluble in polar aprotic solvents (e.g., methanol, DMF) .

- Storage : Stable at room temperature but requires precautions due to azide groups (explosive risk) .

Comparison with Structural Analogs

Substituent Variations

2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane (CAS: N/A)

- Structure : Lacks azidomethyl groups at 5,6-positions.

- Reactivity : Serves as a precursor for 2,3-dimethylene-1,4-dioxane via acid/base treatment, enabling Diels-Alder cycloadditions. However, yields are low (~24%) under thermal conditions .

- Applications: Used in synthesizing cyclohexanol derivatives and functionalized polymers .

| Property | Target Compound | 2,3-Dimethoxy Derivative |

|---|---|---|

| Key Functional Groups | Azidomethyl | Methoxy/methyl |

| Cycloaddition Yield | N/A | 24–89% (with N-phenylmaleimide) |

| Stability | Moderate | High (room temperature) |

(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (CAS: 241811-66-5)

- Structure : Replaces azidomethyl with hydroxymethyl groups.

- Reactivity : Hydroxyl groups enable esterification or oxidation, unlike the azide’s click chemistry utility.

- Applications: Potential in drug delivery systems due to reduced explosivity .

Stereoisomerism

The (2S,3S,5R,6R) configuration (CAS: 1585236-34-5) is distinct from the (2R,3R,5S,6S) isomer (CAS: 832117-79-0). While evidence lacks direct comparisons, stereochemistry likely affects:

- Crystallinity : Chiral centers influence packing efficiency.

- Biological Activity : Stereospecific interactions in drug candidates .

Reactivity in Key Reactions

Cycloaddition Reactions

- Target Compound : Azidomethyl groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling polymer and macrocycle synthesis .

- 2,3-Dimethoxy Derivative : Generates dienes for Diels-Alder reactions but requires harsh conditions (200°C, Lewis acids) .

| Reaction Type | Target Compound | 2,3-Dimethoxy Derivative |

|---|---|---|

| CuAAC Efficiency | High (quantitative) | Not applicable |

| Diels-Alder Yield | N/A | Up to 89% |

Hydrogenation

Biological Activity

5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a synthetic compound with the molecular formula and a molecular weight of approximately 286.29 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

The compound is characterized by its white to yellow crystalline form and has a melting point ranging from 80°C to 84°C. Its purity is typically above 97% as determined by gas chromatography (GC) . The chemical structure includes azide groups, which are known for their reactivity and potential applications in bioconjugation and drug delivery systems.

| Property | Value |

|---|---|

| CAS Number | 1585236-34-5 |

| Molecular Formula | |

| Molecular Weight | 286.29 g/mol |

| Melting Point | 80-84°C |

| Appearance | White to Yellow Crystals |

| Purity | ≥97.0% (GC) |

Biological Activity

The biological activity of this compound is primarily linked to its azide functional groups. Azides are known for their ability to participate in click chemistry reactions, particularly with alkynes, leading to the formation of stable triazole linkages. This property has significant implications for drug development and the creation of bioconjugates.

Antiparasitic Activity

Recent studies have highlighted the potential of azide-containing compounds in combating parasitic infections. For example, compounds similar to this compound have shown promise against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action may involve interference with cellular processes or metabolic pathways critical for the parasite's survival .

Case Studies

- Chagas Disease Treatment : A study explored the optimization of azole derivatives for enhanced efficacy against T. cruzi. The findings suggested that modifications at specific positions on the azole ring could significantly improve antiparasitic activity while maintaining low toxicity profiles .

- Drug Development : Another investigation focused on synthesizing novel compounds with azide functionalities aimed at improving pharmacokinetic properties. The study demonstrated that certain derivatives exhibited enhanced solubility and metabolic stability compared to traditional treatments .

Research Findings

Research indicates that compounds with similar structural motifs can exhibit diverse biological activities:

- Antimicrobial Properties : Compounds featuring azide groups have been evaluated for their antimicrobial efficacy against various bacterial strains.

- Cytotoxic Effects : Preliminary assays suggest that certain derivatives may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, considering its functional groups?

Methodological Answer: The synthesis should prioritize regioselective azidation and methoxy group stability. For example, azidomethyl groups can be introduced via nucleophilic substitution of halide precursors under controlled conditions (e.g., NaN₃ in DMF at 60°C). Methoxy groups are typically introduced using methyl iodide and a base (e.g., K₂CO₃) in acetone. Key steps include:

- Intermediate purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate intermediates.

- Safety protocols : Handle azide intermediates with inert atmospheres (N₂/Ar) to avoid explosive hazards .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR to verify methoxy group positions (δ ~3.3–3.7 ppm for OCH₃) and azidomethyl integration (δ ~3.5–4.0 ppm).

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ peak).

- X-ray crystallography : If single crystals are obtained via slow evaporation (e.g., in chloroform/hexane), resolve positional disorder in the dioxane ring using restrained refinement protocols .

Q. How can the thermal stability of this compound be assessed for safe laboratory handling?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under nitrogen (heating rate: 10°C/min).

- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures.

- Safety Data Sheet (SDS) alignment : Compare results with analogous azide-containing compounds, noting incompatibilities (e.g., strong oxidizers) .

Advanced Research Questions

Q. What experimental strategies can elucidate the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Long-term partitioning studies : Use OECD 105 guidelines to measure log Kow (octanol-water partition coefficient) and assess bioaccumulation potential.

- Photodegradation assays : Expose the compound to UV light (λ = 254 nm) in simulated natural water and analyze degradation products via LC-MS/MS.

- Ecotoxicology : Evaluate acute toxicity using Daphnia magna (OECD 202) and algae growth inhibition tests (OECD 201) .

Q. How can researchers resolve contradictions in reactivity data between computational models and experimental results?

Methodological Answer:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., azide cycloaddition).

- Kinetic studies : Compare computational activation energies with experimental Arrhenius plots from stopped-flow spectroscopy.

- Error analysis : Quantify solvent effects (e.g., dielectric constant adjustments) and steric hindrance from methoxy groups .

Q. What methodologies are recommended for studying its biodegradation pathways in soil?

Methodological Answer:

- Microcosm experiments : Incubate compound-spiked soil under aerobic/anaerobic conditions and monitor via GC-MS.

- Metabolite identification : Use isotopic labeling (¹⁴C-azide) to trace intermediates.

- Microbial community profiling : Perform 16S rRNA sequencing to identify degradative consortia .

Q. How can the compound’s potential as a click chemistry reagent be optimized?

Methodological Answer:

- CuAAC reaction screening : Test reaction efficiency with diverse alkynes (e.g., propargyl alcohol, phenylacetylene) using CuSO₄/sodium ascorbate.

- Kinetic profiling : Measure rate constants (k) via <sup>1</sup>H NMR or IR spectroscopy.

- Solvent optimization : Compare polar aprotic (DMF, DMSO) vs. aqueous systems to balance reactivity and solubility .

Properties

IUPAC Name |

5,6-bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6O4/c1-9(17-3)10(2,18-4)20-8(6-14-16-12)7(19-9)5-13-15-11/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZQUTPIKFBBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(C(O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.